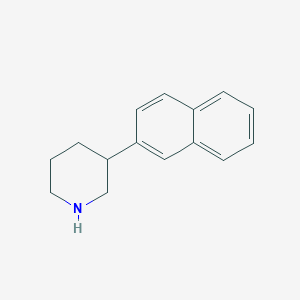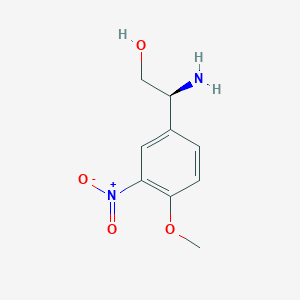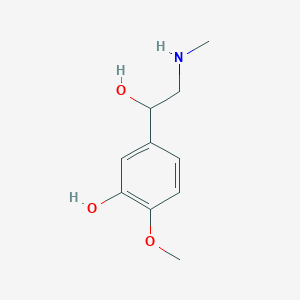
5-(1-Hydroxy-2-(methylamino)ethyl)-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Hydroxy-2-(methylamino)ethyl)-2-methoxyphenol is a chemical compound with the molecular formula C9H13NO3 It is a derivative of phenol and contains both hydroxyl and amino functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxy-2-(methylamino)ethyl)-2-methoxyphenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Hydroxylation: Introduction of a hydroxyl group at the desired position on the aromatic ring.
Amination: Introduction of the amino group through a reaction with a suitable amine, such as methylamine.
Methoxylation: Introduction of the methoxy group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions using automated reactors. The process typically includes:
Raw Material Preparation: Ensuring the purity and availability of starting materials.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield.
Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, replacing other functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dehydroxylated products.
Substitution: Formation of substituted phenols and amines.
Applications De Recherche Scientifique
5-(1-Hydroxy-2-(methylamino)ethyl)-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(1-Hydroxy-2-(methylamino)ethyl)-2-methoxyphenol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as metabolism, growth, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-Hydroxy-2-(methylamino)ethyl)benzene-1,2-diol: A catecholamine with similar functional groups.
®-2,3-Dihydroxy-5-(1-Hydroxy-2-(Methylamino)ethyl)benzenesulfonic acid: Another compound with hydroxyl and amino groups on an aromatic ring.
Uniqueness
5-(1-Hydroxy-2-(methylamino)ethyl)-2-methoxyphenol is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
29866-04-4 |
|---|---|
Formule moléculaire |
C10H15NO3 |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
5-[1-hydroxy-2-(methylamino)ethyl]-2-methoxyphenol |
InChI |
InChI=1S/C10H15NO3/c1-11-6-9(13)7-3-4-10(14-2)8(12)5-7/h3-5,9,11-13H,6H2,1-2H3 |
Clé InChI |
CZGUNVJNJNWOCT-UHFFFAOYSA-N |
SMILES canonique |
CNCC(C1=CC(=C(C=C1)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



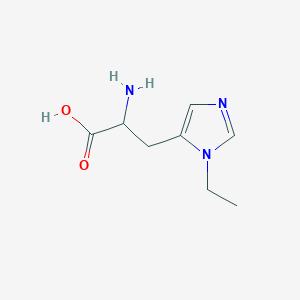
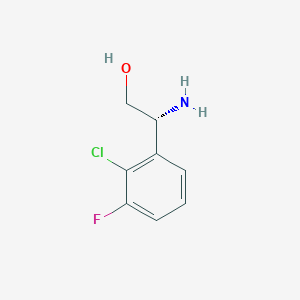

![3-[4-(Tert-butyl)phenoxy]pyrrolidine](/img/structure/B13600429.png)






